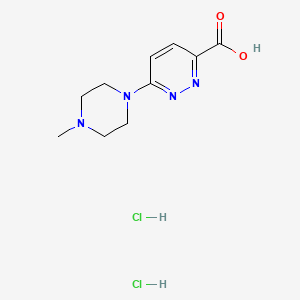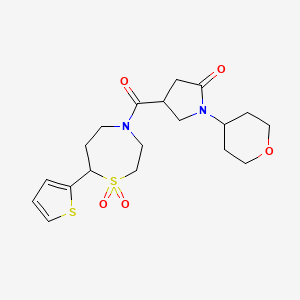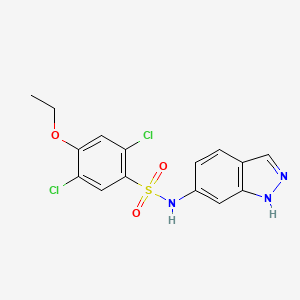![molecular formula C19H20N4O4S B2723567 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1219844-41-3](/img/structure/B2723567.png)
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O4S and its molecular weight is 400.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Applications
Research has identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as promising anti-mycobacterial chemotypes. A study demonstrated that several compounds within this category exhibit significant anti-tubercular activity against Mycobacterium tuberculosis, with minimal cytotoxicity, underscoring their potential as therapeutic agents against tuberculosis (S. Pancholia et al., 2016).
Antimicrobial and Antifungal Activities
Compounds incorporating elements similar to the query chemical have been explored for their antimicrobial properties. For instance, novel pyridine derivatives have displayed variable and modest activity against bacteria and fungi, suggesting a potential for development into antimicrobial agents (N. Patel et al., 2011). Similarly, triazole derivatives have shown antimicrobial activities, hinting at their utility in treating infections (H. Bektaş et al., 2007).
Molecular Aggregation Studies
Investigations into molecular aggregation, as seen in studies of thiadiazolyl compounds, reveal the impact of solvent and concentration on molecular interactions. These studies are crucial for understanding compound solubility, stability, and bioavailability, which are essential factors in drug design and development (A. Matwijczuk et al., 2016).
Tubulin Polymerization Inhibition
The design and synthesis of substituted piperazin-1-yl)methanone conjugates have been studied for their ability to induce apoptosis and inhibit tubulin polymerization in cancer cells. This highlights the potential for compounds with related structures to act as anticancer agents by disrupting critical cellular processes (K. Manasa et al., 2020).
Antitubercular Activity Optimization
Further research into cyclopropyl methanols and related structures has aimed at optimizing antitubercular activities, demonstrating the broader applicability of such compounds in combating tuberculosis and potentially other mycobacterial infections (S. S. Bisht et al., 2010).
Wirkmechanismus
Target of action
The compound contains a benzo[d][1,3]dioxol-5-yl moiety, which is found in many bioactive molecules. For example, some derivatives of this class are known to modulate ATP-binding cassette transporters .
Mode of action
The compound also contains a thiadiazole ring, which is a common feature in many pharmacologically active compounds. Thiadiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial , antifungal, antiviral, anticancer, anti-inflammatory, and analgesic effects .
Result of action
The cellular and molecular effects of this compound would depend on its targets and mode of action. For instance, if it targets ATP-binding cassette transporters, it might affect the transport of various substrates across cell membranes .
Eigenschaften
IUPAC Name |
[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-11-17(28-21-20-11)19(25)23-6-4-22(5-7-23)18(24)14-9-13(14)12-2-3-15-16(8-12)27-10-26-15/h2-3,8,13-14H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMSCSMPJDHEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-((4-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)

![N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2723487.png)
![2-[6-ethyl-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2723488.png)
![N-{2-[4-(phenylsulfonyl)piperazin-1-yl]ethyl}benzenesulfonamide](/img/structure/B2723489.png)

![1-(4-bromophenyl)-3-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2723493.png)
![3-{4-[(1,3,4-Oxadiazol-2-yl)methyl]piperazin-1-yl}-6-(pyridin-2-yl)pyridazine](/img/structure/B2723494.png)
![3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2723495.png)
![N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}oxane-4-carboxamide](/img/structure/B2723497.png)



